2-Chloro-4-fluoro-1-(iodomethyl)benzene
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Overview
Description
2-Chloro-4-fluoro-1-(iodomethyl)benzene is an organic compound with the molecular formula C7H5ClFI It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and iodomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-1-(iodomethyl)benzene typically involves the halogenation of benzene derivatives. One common method is the iodination of 2-Chloro-4-fluorotoluene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents like acetic acid and catalysts such as iodine monochloride .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes chlorination, fluorination, and subsequent iodination under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-1-(iodomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Scientific Research Applications
2-Chloro-4-fluoro-1-(iodomethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-1-(iodomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it more susceptible to nucleophilic attack. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds and the synthesis of various derivatives .
Comparison with Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a chloromethyl group.
Benzene, 1-(chloromethyl)-4-fluoro-: Similar structure but lacks the iodine substitution.
Benzene, 1-chloro-2-fluoro-: Similar structure but lacks the iodomethyl group.
Uniqueness: 2-Chloro-4-fluoro-1-(iodomethyl)benzene is unique due to the presence of all three substituents (chlorine, fluorine, and iodomethyl) on the benzene ring. This combination of substituents imparts distinct reactivity and potential for diverse applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-chloro-4-fluoro-1-(iodomethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNVOSOTGJFLDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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